5-(Pyridin-3-yl)pyrazin-2-amine
Description
Properties
CAS No. |
1159816-78-0 |
|---|---|
Molecular Formula |
C9H8N4 |
Molecular Weight |
172.19 g/mol |
IUPAC Name |
5-pyridin-3-ylpyrazin-2-amine |
InChI |
InChI=1S/C9H8N4/c10-9-6-12-8(5-13-9)7-2-1-3-11-4-7/h1-6H,(H2,10,13) |
InChI Key |
SJGNIZFAJDLNQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C(C=N2)N |
Origin of Product |
United States |
Elucidation of Structure Activity Relationships Sar and Structure Property Relationships Spr in Pyrazine Pyridine Systems
Conformational Analysis and Stereochemical Influences on Molecular Interactions
The three-dimensional arrangement of a molecule is paramount to its ability to interact with a specific biological target. For 5-(Pyridin-3-yl)pyrazin-2-amine, a key structural feature is the single bond connecting the pyrazine (B50134) and pyridine (B92270) rings. Rotation around this bond dictates the relative orientation of the two rings, defined by a torsional or dihedral angle. This conformational flexibility means the molecule can exist in various spatial arrangements, from a planar to a non-planar (twisted) conformation.
The preferred conformation influences how the molecule fits into the binding pocket of a protein. A molecule's ability to adopt a low-energy conformation that is complementary to the binding site is often a prerequisite for potent biological activity. acs.org Forcing the molecule into a high-energy, unfavorable conformation to achieve binding would incur an entropic penalty, potentially reducing affinity. acs.org The specific stereochemistry, including the planarity and the presentation of hydrogen bond donors (the 2-amine group) and acceptors (the ring nitrogens), directly governs the potential for forming critical interactions, such as hydrogen bonds with amino acid residues in a kinase hinge region or other protein hotspots. acs.org
Impact of Substituent Electronic and Steric Properties on Biological Recognition
The biological activity of the this compound scaffold can be finely tuned by introducing various substituents onto either the pyridine or pyrazine ring. These substituents exert their influence through electronic and steric effects, which alter the molecule's interaction with its biological target.
Electronic Effects: The electron density distribution across the pyrazine-pyridine system is critical for molecular recognition.
Electron-Donating Groups (EDGs): Groups such as amino (-NH2), hydroxyl (-OH), or methoxy (B1213986) (-OCH3) increase the electron density. In some contexts, these groups have been associated with superior antiproliferative activity against various cancer cell lines. mdpi.com
Steric Effects: The size and shape of substituents play a crucial role in determining how well a molecule fits into a binding site.
Steric Hindrance: Large, bulky substituents can cause steric clashes with the protein, preventing optimal binding. For instance, in a related pyrimidine (B1678525) series, introducing a trifluoromethyl group was not well-tolerated, likely due to its size. cardiff.ac.uk Similarly, the size of halogen substituents has been observed to influence inhibitory concentrations, with larger atoms sometimes leading to reduced activity. mdpi.com
Hydrophobic Interactions: Non-polar substituents can be extended into hydrophobic pockets within the binding site to form favorable van der Waals interactions, which can significantly enhance binding affinity. cardiff.ac.uk
The table below summarizes the general influence of different substituent types on the biological activity of pyridine- and pyrazine-containing compounds based on findings from related studies.
| Substituent Class | Example(s) | General Effect on Activity | Potential Rationale | Source(s) |
| Electron-Withdrawing | -Cl, -CF₃ | Can increase potency | Enhances hydrogen bonding potential at hinge regions | cardiff.ac.uk |
| Electron-Donating | -NH₂, -OH, -OCH₃ | Often associated with potent activity | Can act as H-bond donors/acceptors or alter solubility | mdpi.com |
| Halogens | -F, -Cl, -Br | Activity is dependent on both size and electronegativity | Balance of electronic enhancement and steric hindrance | mdpi.com |
| Bulky Alkyl Groups | -CH(CH₃)₂, -C(CH₃)₃ | Can decrease potency | Potential for steric clashes within the binding site | cardiff.ac.uk |
| Hydrophobic Groups | Phenyl, Alkyl chains | Can increase potency | Favorable interactions with hydrophobic pockets in the target | cardiff.ac.uk |
Rational Design Principles for Modulating Biological Activities
Rational drug design leverages the understanding of SAR to purposefully engineer molecules with improved potency, selectivity, and pharmacokinetic properties. Several design principles are applicable to the this compound scaffold.
One powerful strategy is scaffold hopping or core replacement . In a notable example from antimalarial drug discovery, researchers replaced the central pyridine core of a known 3,5-diaryl-2-aminopyridine inhibitor with a pyrazine ring. nih.gov This seemingly minor change led to a novel series of 3,5-diaryl-2-aminopyrazine analogues with impressive oral antimalarial activity, demonstrating that subtle changes to the core heterocycle can profoundly impact biological function. nih.gov
Another principle is structure-based design , which often utilizes molecular docking simulations to predict how a designed compound will bind to its target protein. nih.gov This approach allows for the targeted modification of the lead compound to enhance key interactions. For example, substituents can be added to extend into previously unoccupied hydrophobic pockets or to form new hydrogen bonds, thereby increasing binding affinity.
Finally, fragment hybridization involves combining structural motifs from different known active compounds. This strategy was used to design novel anticancer agents by hybridizing thiazole (B1198619) and pyrazoline fragments, aiming to create dual inhibitors of specific protein kinases. nih.gov For the this compound scaffold, one could envision hybridizing it with other pharmacophores known to interact with a desired target to create a polypharmacological agent. rsc.org
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling
QSAR and QSPR are computational modeling techniques that aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity or physicochemical properties. researchgate.net These models are invaluable for predicting the activity of novel compounds, thereby prioritizing synthesis efforts and reducing reliance on extensive screening. researchgate.netnih.gov
The foundation of any QSAR/QSPR model is the conversion of a chemical structure into a set of numerical values known as molecular descriptors . nih.gov These descriptors quantify various aspects of a molecule's physicochemical properties. The selection of appropriate descriptors is a critical step, as they must capture the structural features responsible for the activity being modeled. chemrevlett.com
Calculations are typically performed using specialized software that can generate hundreds or thousands of descriptors for each molecule. chemrevlett.com These are often grouped into several categories, as shown in the table below.
| Descriptor Category | Description | Example(s) | Source(s) |
| Constitutional | Describe the basic composition of the molecule (atom counts, bond counts, molecular weight). | Molecular Weight, Number of 5-membered rings (nR05) | researchgate.net |
| Topological | Describe atomic connectivity and molecular branching. | Balaban index, Kier & Hall indices | researchgate.net |
| Geometrical | Describe the 3D size and shape of the molecule. | Van der Waals volume, Surface area | researchgate.net |
| Electronic | Describe the electronic properties of the molecule. | Dipole moment, Electronegativity (H3e), Highest Occupied Molecular Orbital (HOMO) energy | researchgate.netijournalse.org |
| Quantum-Chemical | Derived from quantum mechanical calculations, providing detailed electronic information. | DFT-calculated energies, Charges on atoms | ijournalse.org |
Following calculation, a variable selection process, often using genetic algorithms or stepwise regression, is employed to choose a smaller subset of the most relevant descriptors to build a robust and interpretable model. chemrevlett.comresearchgate.net
Once descriptors are selected, a statistical method is used to build the model that correlates these descriptors with the biological activity. Common methods include Multiple Linear Regression (MLR), which creates a simple linear equation, and more complex non-linear methods like Artificial Neural Networks (ANN). nih.govnih.gov
The dataset of compounds is typically split into a training set , used to build the model, and a test set , used to evaluate its predictive power on compounds not used during model development. nih.govmdpi.com
Validation is the most critical step to ensure the model is robust, stable, and has genuine predictive power. nih.gov A model is not considered reliable without rigorous validation. uniroma1.it This involves both internal and external validation procedures.
Internal Validation: This assesses the stability and robustness of the model using only the training set. The most common method is leave-one-out (LOO) cross-validation, which generates the cross-validated correlation coefficient (Q² or r²cv). A high Q² value (typically > 0.5) indicates good internal predictivity. mdpi.com
External Validation: This assesses the model's ability to predict the activity of an independent set of compounds (the test set). The predictive ability is quantified by parameters such as the predicted correlation coefficient for the test set (R²pred or R²test). nih.gov
A QSAR model is generally considered acceptable when it meets certain statistical criteria, some of which are summarized in the table below.
| Validation Parameter | Description | Generally Accepted Value | Source(s) |
| R² (Coefficient of Determination) | Goodness of fit for the training set. | > 0.6 | uniroma1.it |
| Q² (Cross-Validated R²) | Internal predictive ability (robustness). | > 0.5 | mdpi.comuniroma1.it |
| R²pred (Predictive R² for Test Set) | External predictive ability. | > 0.6 | nih.govuniroma1.it |
| F-test Value | Statistical significance of the regression model. | High value indicates confidence | mdpi.com |
By following these rigorous development and validation procedures, QSAR/QSPR models can become powerful tools in the rational design of new molecules based on the this compound system.
Biological Activities and Mechanistic Investigations of 5 Pyridin 3 Yl Pyrazin 2 Amine Analogs
Exploration of Antiviral Activities
The emergence of novel and resilient viral pathogens has catalyzed the search for new antiviral agents. Analogs of 5-(pyridin-3-yl)pyrazin-2-amine, which combine the structural features of both pyrazine (B50134) and pyridine (B92270), have been identified as promising candidates in this area.
In Vitro Studies Against Viral Targets (e.g., SARS-CoV-2)
Recent research has highlighted the potential of pyrazine-based compounds against severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2). In vitro studies have demonstrated that certain pyrazine conjugates exhibit significant potency against the virus. For example, a series of pyrazine-triazole conjugates were synthesized and screened for their antiviral activity against SARS-CoV-2. nih.govnih.gov Several of these compounds showed promising efficacy, with some displaying a high selectivity index when compared to the reference drug, Favipiravir. nih.gov
One study detailed the synthesis of pyrazine-benzothiazole conjugates, with compound (S)-N-(1-(benzo[d]thiazol-2-yl)-2-phenylethyl)pyrazine-2-carboxamide showing notable potency against SARS-CoV-2. nih.gov The antiviral activity of these analogs is often quantified by the half-maximal effective concentration (EC50), which represents the concentration of a drug that gives half-maximal response. For instance, the antiviral drug Tilorone, used as a control in some studies, has shown an EC50 of 4.29 µg/mL against SARS-CoV-2 in Vero E6 cells. nih.gov Another study on epoxybenzooxocinopyridine derivatives found one compound with an attached dihydroquinoxalin-2-one group to have an EC50 of 2.23 µg/µL against the virus. nih.gov
Table 1: In Vitro Antiviral Activity of Selected Pyrazine Analogs against SARS-CoV-2
| Compound/Drug | Target | Cell Line | Activity Metric | Value | Reference |
| Pyrazine-Triazole Conjugates (e.g., 5d-g) | SARS-CoV-2 | Vero | IC50 | Significant Potency | nih.gov |
| (S)-N-(1-(benzo[d]thiazol-2-yl)-2-phenylethyl)pyrazine-2-carboxamide | SARS-CoV-2 | Vero | IC50 | Significant Potency | nih.gov |
| Tilorone | SARS-CoV-2 | Vero E6 | EC50 | 4.29 µg/mL | nih.gov |
| Epoxybenzooxocinopyridine derivative | SARS-CoV-2 | Vero E6 | EC50 | 2.23 µg/µL | nih.gov |
Proposed Antiviral Mechanisms
The primary proposed antiviral mechanism for many pyrazine-based compounds, including analogs of Favipiravir, is the inhibition of the viral RNA-dependent RNA polymerase (RdRp). nih.govdocumentsdelivered.com This enzyme is crucial for the replication and transcription of the viral RNA genome. nih.gov By targeting RdRp, these compounds can effectively halt the life cycle of the virus. Computational and molecular docking studies have supported the hypothesis that pyrazine conjugates can bind to the active site of the SARS-CoV-2 RdRp, thereby inhibiting its function. nih.gov This mechanism is a key area of focus for the development of broad-spectrum antiviral drugs. mdpi.com
Antimicrobial Research Focus
In addition to their antiviral potential, pyridine and pyrazine derivatives are extensively studied for their antimicrobial properties. The combination of these two rings in a single molecule offers the potential for broad-spectrum activity against various pathogenic microorganisms. nih.govnih.gov
Antibacterial Spectrum and Efficacy (e.g., Mycobacterium tuberculosis Inhibition)
A significant area of research for pyrazine-containing compounds is their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Pyrazinamide (B1679903), a structural analog, is a first-line drug for treating tuberculosis. rsc.org Research has extended to various analogs to understand their structure-activity relationships and mechanism of action. nih.govasm.org
Studies have shown that compounds like 5-chloropyrazinamide are potent inhibitors of M. tuberculosis. nih.gov The antibacterial efficacy of these compounds is often evaluated by their minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The activity of pyrazinamide and its analogs is notably enhanced in acidic environments, which mimics the conditions within tuberculous granulomas. rsc.orgwikipedia.org
Table 2: In Vitro Activity of Pyrazinamide Analogs against M. tuberculosis FASI
| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |
| Pyrazinamide (PZA) | Fatty Acid Synthase I (FASI) | 2,567 to 2,627 µM | nih.govasm.org |
| 5-Chloropyrazinamide (5-Cl-PZA) | Fatty Acid Synthase I (FASI) | 55 to 59 µM | nih.govasm.org |
Antifungal Research Perspectives
The pyridine nucleus is a component of several antifungal agents, and its incorporation into hybrid molecules is a strategy for developing new antifungal therapies. chempanda.comnih.gov While direct studies on the antifungal activity of this compound are limited, research on related structures provides valuable insights. For example, pyridine-based chitosan (B1678972) derivatives have demonstrated significantly greater antifungal activity than unmodified chitosan. chempanda.com Similarly, various pyrazole (B372694) derivatives, which are also five-membered heterocyclic rings, have shown moderate to potent antifungal activity. mdpi.com Some thiophene-pyrazole-pyridine hybrids have also been investigated, with some compounds showing moderate activity against Candida albicans and Aspergillus fumigates. nih.gov These findings suggest that the pyridine-pyrazine scaffold warrants further investigation for potential antifungal applications.
Mechanistic Studies on Antimicrobial Action
The antimicrobial mechanism of pyrazinamide and its analogs against M. tuberculosis has been a subject of intensive study. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by a mycobacterial enzyme. wikipedia.orgdrugbank.com Several mechanisms of action have been proposed for pyrazinoic acid.
One of the primary proposed targets is the fatty acid synthase I (FASI) enzyme, which is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall. nih.govasm.orgnih.gov Inhibition of FASI disrupts cell wall integrity and leads to bacterial death. rsc.org Studies have shown that pyrazinoic acid and its analogs, such as 5-chloropyrazinamide, can inhibit FASI. nih.govnih.gov
Other proposed mechanisms include the disruption of membrane potential and interference with energy production, particularly in the acidic environment of infection sites. drugbank.comasm.org Furthermore, it has been suggested that pyrazinoic acid can inhibit trans-translation by binding to the ribosomal protein S1 (RpsA), a process that is crucial for rescuing stalled ribosomes and maintaining protein synthesis, especially in dormant or persistent mycobacteria. drugbank.comnih.gov More recent hypotheses suggest that pyrazinoic acid may block the synthesis of coenzyme A by binding to the aspartate decarboxylase PanD and triggering its degradation. wikipedia.org
Investigation into Anticancer Modulatory Effects
Analogs of this compound have been a significant focus of anticancer research, demonstrating potential through various mechanisms of action.
A primary area of investigation for these analogs is their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. tandfonline.com Most pyrazine-based kinase inhibitors function as ATP-competitive agents, binding to the ATP pocket of the enzyme. tandfonline.com
Notably, a novel series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles were developed as potent and selective inhibitors of Checkpoint Kinase 1 (CHK1). nih.govacs.orgnih.gov CHK1 is a key player in the DNA damage response pathway, and its inhibition is a promising strategy for cancer therapy. nih.gov The development of these inhibitors involved the hybridization of two lead scaffolds, which was guided by fragment-based drug design. acs.orgnih.gov This approach led to the creation of CCT244747, a highly selective CHK1 inhibitor. nih.govacs.org
Further multiparameter optimization of a series of 5-((4-aminopyridin-2-yl)amino)pyrazine-2-carbonitriles led to the identification of a preclinical candidate, (R)-5-((4-((morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737), which is a potent and selective oral CHK1 inhibitor. acs.org
Aminopyrazine derivatives have also been shown to bind to an unusual inactive "Tyr-down" conformation of the mitotic kinase Nek2, inhibiting its autophosphorylation. nih.gov The aminopyrazine ring in these compounds typically forms two hydrogen bonds with the hinge region of the kinase. nih.gov
Other research has focused on developing aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), identifying compounds with low micromolar to sub-micromolar IC50 values. nih.gov Additionally, a potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor, 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), has been identified as a clinical candidate in oncology. acs.org
Table 1: Selected Kinase Inhibition Data for this compound Analogs This table is interactive. You can sort and filter the data by clicking on the column headers.
| Compound | Target Kinase | IC50 (nM) | Cell Line |
|---|---|---|---|
| CCT244747 | CHK1 | Potent & Selective | Human tumor xenografts |
| CCT245737 | CHK1 | < 10 | - |
| Aminopyrazine Analog | Nek2 | - | - |
| Aminopyrazine Derivative | MK-2 | Low µM to sub-µM | - |
| PQR309 | PI3K/mTOR | Potent | - |
The anticancer effects of these analogs are rooted in their ability to modulate key cellular pathways. As CHK1 inhibitors, they disrupt the DNA damage response, a critical pathway for cancer cell survival. nih.govacs.orgnih.gov The optimized CHK1 inhibitor, CCT244747, was shown to modulate this pathway in human tumor xenografts. nih.govacs.org
Inhibition of kinases like PI3K and mTOR by compounds such as PQR309 directly affects pathways involved in cell growth, proliferation, and survival. acs.org Similarly, inhibition of Nek2 can interfere with mitotic progression. nih.gov The mechanism of action for some thiosemicarbazone analogs of 3-aminopyridine-2-carboxaldehyde involves cell cycle inhibition at the G1/S phase and induction of apoptosis. nih.gov
Anti-inflammatory Research Perspectives
The structural motifs present in this compound analogs are also found in compounds investigated for anti-inflammatory properties. For instance, aminopyrazine derivatives have been designed as inhibitors of MK-2, a kinase involved in inflammatory responses. nih.gov These compounds were found to be active in suppressing the production of TNFα, a key pro-inflammatory cytokine, in THP-1 cells. nih.gov
Other related heterocyclic compounds, such as pyridazinone derivatives, have been evaluated as inhibitors of phosphodiesterase 4 (PDE4), a target for anti-inflammatory therapies in respiratory diseases. nih.gov These compounds were shown to regulate the production of pro-inflammatory cytokines and chemokines in human primary macrophages. nih.gov The development of selective COX-2 inhibitors based on a diaryl pyrazole scaffold also highlights the potential for related structures to exhibit anti-inflammatory effects. nih.gov
Other Investigated Biological Activities (e.g., Mitochondrial Uncoupling, Corrosion Inhibition)
Beyond cancer and inflammation, related chemical structures have been explored for other biological and industrial applications.
Mitochondrial Uncoupling: Derivatives of nih.govacs.orgresearchgate.netOxadiazolo[3,4-b]pyrazine-5,6-diamine have been identified as mitochondrial uncouplers. nih.gov These compounds, such as BAM15, selectively depolarize the inner mitochondrial membrane, a process with potential therapeutic applications in metabolic diseases like nonalcoholic steatohepatitis (NASH) and obesity. nih.govnih.govacs.org Structure-activity relationship studies revealed that the oxadiazole, pyrazine, and aniline (B41778) moieties are crucial for this activity. nih.gov
Corrosion Inhibition: While direct studies on this compound analogs as corrosion inhibitors are not prevalent in the provided results, the general class of nitrogen-containing heterocyclic compounds is well-known for their potential in this area. This is an area that could warrant future investigation.
General Approaches to Mechanism of Action Elucidation
The elucidation of the mechanism of action for these compounds involves a multi-faceted approach. A common starting point is the use of biochemical assays, such as kinase inhibition assays, to identify specific molecular targets. acs.orgnih.gov For kinase inhibitors, determining whether the compound is ATP-competitive is a key step. tandfonline.comacs.org
Cell-based assays are then employed to confirm the on-target activity within a cellular context. acs.org This can include measuring the phosphorylation of downstream proteins to confirm pathway modulation or assessing cellular phenotypes such as cell cycle arrest and apoptosis. nih.govnih.gov
X-ray crystallography plays a crucial role in understanding the precise binding mode of these inhibitors to their target enzymes. nih.gov This structural information is invaluable for guiding further optimization of the compounds' potency and selectivity. nih.gov
Finally, in vivo studies using animal models, such as human tumor xenografts, are essential to demonstrate the compound's efficacy and to observe the modulation of relevant biomarkers in a whole-organism setting. nih.govacs.org
Advanced Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. researchgate.net By calculating the electron density, DFT can accurately predict molecular geometries, energies, and a host of other parameters that govern molecular behavior. bohrium.commdpi.com For compounds containing nitrogen-rich heterocycles like pyrazine (B50134) and pyridine (B92270), DFT is particularly effective in describing their electronic characteristics. researchgate.netrsc.org
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, HOMO-LUMO Energy Gaps)
The electronic properties of a molecule are largely dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. rsc.org
A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. In studies of related pyrazine Schiff base derivatives, DFT calculations have been used to determine these orbital energies and map their distributions. rsc.org For instance, in many pyrazine derivatives, the HOMO is typically localized over the more electron-rich portions of the molecule, while the LUMO is distributed across the electron-accepting regions. rsc.org The energy gap is a key factor in determining the intramolecular charge transfer (ICT) characteristics of a molecule, which is crucial for its potential in electronic and optical applications. nih.gov
Table 1: Representative Frontier Orbital Energies and Energy Gaps for Structurally Related Heterocyclic Compounds (Calculated via DFT) This table presents data for analogous compounds to illustrate typical values, not for 5-(Pyridin-3-yl)pyrazin-2-amine itself.
| Compound/Derivative Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
| Pyrazine Schiff Base (NBPA) | -6.014 | -2.313 | 3.701 | rsc.org |
| Halogenated Pyrazine Carboxamide | -6.87 | -2.25 | 4.62 | chemrxiv.org |
| Tetrapyrazinoporphyrazine | -5.74 | -3.51 | 2.23 | mdpi.com |
Data is illustrative and sourced from DFT studies on related structures.
Reactivity Parameter Determination (e.g., Chemical Hardness, Electrophilicity Index)
Global reactivity descriptors, derived from HOMO and LUMO energy values, provide quantitative measures of a molecule's stability and reactivity. These parameters include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), chemical hardness (η), softness (S), and the electrophilicity index (ω).
Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability and lower reactivity. Softness is the reciprocal of hardness.
Electronegativity (χ) and Chemical Potential (μ) : These terms describe the tendency of a molecule to attract electrons.
Electrophilicity Index (ω) : This parameter quantifies the energy stabilization when a molecule acquires additional electronic charge from the environment. A high electrophilicity index points to a good electrophile. chemrxiv.org
DFT studies on halogen-substituted pyrazine carboxamides have shown how substitutions can modulate these reactivity parameters. For example, halogen substitution can lead to a decrease in the electrophilicity index, altering the molecule's reactive nature. chemrxiv.org
Table 2: Representative Global Reactivity Descriptors for a Related Pyrazine Derivative (Calculated via DFT) This table presents data for an analogous compound to illustrate typical values, not for this compound itself.
| Parameter | Formula | Calculated Value (eV) for 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Source |
| Ionization Potential (I) | -EHOMO | 6.87 | chemrxiv.org |
| Electron Affinity (A) | -ELUMO | 2.25 | chemrxiv.org |
| Chemical Hardness (η) | (I - A) / 2 | 2.31 | chemrxiv.org |
| Chemical Potential (μ) | -(I + A) / 2 | -4.56 | chemrxiv.org |
| Electronegativity (χ) | (I + A) / 2 | 4.56 | chemrxiv.org |
| Electrophilicity Index (ω) | μ² / 2η | 4.50 | chemrxiv.org |
Values are for a representative related compound and calculated using its reported HOMO/LUMO energies.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). rsc.org This method is crucial in drug discovery for identifying potential drug candidates by simulating their interaction with a biological target. nih.govnih.gov The pyrazine and pyridine moieties are prevalent in kinase inhibitors, and docking studies can reveal how this compound might bind within the ATP-binding site of various protein kinases. nih.govnih.gov
Ligand-Protein Interaction Prediction
The interaction between a ligand and a protein is governed by various non-covalent forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-stacking. youtube.com For pyrazine-based compounds, the nitrogen atoms in the pyrazine ring frequently act as hydrogen bond acceptors. nih.govresearchgate.net The amine group in this compound can serve as a hydrogen bond donor, a common and critical interaction in the hinge region of many kinase active sites. The aromatic pyridine and pyrazine rings can also participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. nih.govyoutube.com
A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) confirms that the most common interaction is a hydrogen bond to a pyrazine nitrogen atom, followed by interactions involving the aromatic system. nih.govresearchgate.net
Table 3: Common Protein-Ligand Interactions for Pyrazine and Pyridine-Based Kinase Inhibitors This table lists interactions observed for analogous compounds, which are predictive for this compound.
| Interaction Type | Ligand Moiety Involved | Common Interacting Protein Residue | Source |
| Hydrogen Bond (Acceptor) | Pyrazine/Pyridine Nitrogen | Hinge Region Backbone (e.g., Cys, Met) | nih.govnih.gov |
| Hydrogen Bond (Donor) | Amino Group | Hinge Region Backbone (e.g., Glu, Asp) | nih.govresearchgate.net |
| π-π Stacking | Pyrazine/Pyridine Ring | Phenylalanine (Phe), Tyrosine (Tyr) | nih.govresearchgate.net |
| Hydrophobic Interaction | Aromatic Rings | Leucine (Leu), Valine (Val), Alanine (Ala) | youtube.com |
Binding Affinity Estimation
Molecular docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy (in kcal/mol) or a docking score. rsc.org Lower binding energy values typically indicate a more favorable and stable interaction between the ligand and the protein. This score, combined with an analysis of the binding pose and key interactions, helps in ranking potential inhibitors. researchgate.net While these scores provide a valuable estimation, they are often correlated with experimental data, such as the half-maximal inhibitory concentration (IC₅₀), for validation. For example, studies on novel pyrazole (B372694) derivatives targeting various kinases have successfully used docking to rationalize the observed inhibitory activities. nih.gov
Table 4: Representative Biological Activity of Structurally Related Kinase Inhibitors This table presents data for analogous compounds to illustrate typical values, not for this compound itself.
| Compound Class | Target Kinase | IC₅₀ (µM) | Source |
| Pyrrolo[2,3-d]pyrimidine Derivative | EGFR | 0.09 | nih.gov |
| Pyrrolo[2,3-d]pyrimidine Derivative | VEGFR2 | 0.11 | nih.gov |
| 1,3,4-Triarylpyrazole Derivative | AKT1 | >10 (at 100 µM) | nih.gov |
| 1,3,4-Triarylpyrazole Derivative | EGFR | >10 (at 100 µM) | nih.gov |
Nonlinear Optical (NLO) Properties Theoretical Evaluation
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property essential for applications in telecommunications, optical computing, and photonics. upce.czrsc.org Molecules with large π-conjugated systems and significant charge separation, often described as "push-pull" systems, tend to have high NLO activity. The presence of both pyridine and pyrazine rings suggests that this compound could possess interesting NLO properties.
The key parameter for quantifying the NLO response of a molecule is the first-order hyperpolarizability (β). researchgate.net DFT calculations are a reliable method for theoretically evaluating this property. rsc.orgresearchgate.net Studies on various pyrazine derivatives have shown that the strategic placement of electron-donating and electron-accepting groups can significantly enhance the hyperpolarizability. upce.czresearchgate.net The amino group (-NH₂) acts as an electron donor, while the nitrogen-containing pyrazine and pyridine rings can act as electron-withdrawing moieties, creating an intramolecular charge-transfer system that is favorable for NLO activity. nih.gov
Table 5: Representative First-Order Hyperpolarizability (β) for NLO Chromophores with Related Structures (Calculated via DFT) This table presents data for analogous compounds to illustrate typical values, not for this compound itself.
| Compound Class | Calculation Method | First Hyperpolarizability (β₀) (10⁻³⁰ esu) | Source |
| Pyrrole Hydrazone (3A) | B3LYP/6-311++G(d,p) | 28.32 | nih.gov |
| Pyrrole Hydrazone with NO₂ (3C) | B3LYP/6-311++G(d,p) | 63.89 | nih.gov |
| Λ-Shaped Pyrazine Derivative | DFT | Varies with structure | researchgate.net |
Analytical and Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR spectroscopy reveals the number of distinct proton types and their immediate electronic surroundings. For 5-(Pyridin-3-yl)pyrazin-2-amine, the spectrum would display a series of signals corresponding to the protons on the pyridine (B92270) and pyrazine (B50134) rings, as well as the amine (-NH₂) group.
The expected ¹H NMR spectrum would feature distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) for the protons on both the pyridine and pyrazine rings. The precise chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) would allow for the unambiguous assignment of each proton. For instance, the protons on the pyridine ring would exhibit characteristic coupling constants that define their ortho, meta, and para relationships. The protons on the pyrazine ring would also show specific splitting patterns. The protons of the primary amine group would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridine-H | 7.0 - 9.0 | m |
| Pyrazine-H | 8.0 - 8.5 | m |
| NH₂ | Variable (Broad) | s |
Note: This table represents generalized predictions for similar aromatic amine structures. Actual experimental values are required for confirmation.
Complementing the proton data, ¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal.
The spectrum would show several peaks in the downfield region (typically δ 110-160 ppm), corresponding to the sp²-hybridized carbons of the aromatic pyridine and pyrazine rings. The carbon atom attached to the amino group (C-2 of the pyrazine ring) would be expected to resonate at a specific chemical shift influenced by the nitrogen atom. The chemical shifts of the pyridine carbons would similarly be characteristic of their position relative to the ring nitrogen and the point of attachment to the pyrazine ring. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, which in this case would confirm the identity of the protonated aromatic carbons.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyridine-C | 120 - 155 |
| Pyrazine-C | 130 - 160 |
| Pyrazine-C-NH₂ | 155 - 165 |
Note: This table represents generalized predictions. Specific assignments depend on experimental data.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, and often thermally fragile, molecules like this compound. In positive ion mode, ESI-MS would be expected to show a prominent signal corresponding to the protonated molecule [M+H]⁺. The presence of multiple basic nitrogen atoms in the structure makes it highly amenable to protonation.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or five decimal places. This precision allows for the determination of the elemental formula of the compound. For this compound (C₉H₈N₄), HRMS would confirm the molecular formula by matching the experimentally measured exact mass of the [M+H]⁺ ion to its calculated theoretical value (173.0822). This is a critical step in confirming the identity of a newly synthesized compound.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Adduct | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₉H₉N₄⁺ | 173.0822 |
| [M+Na]⁺ | C₉H₈N₄Na⁺ | 195.0641 |
Note: Data is based on theoretical calculations for the specified molecular formula.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would provide clear evidence for the key functional groups. The primary amine (-NH₂) group would be identified by a pair of characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration (scissoring) would appear around 1600-1650 cm⁻¹. The aromatic character of the molecule would be confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ region.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (N-H) | Stretch (asymmetric & symmetric) | 3300 - 3500 |
| Primary Amine (N-H) | Bend (scissoring) | 1600 - 1650 |
| Aromatic (C-H) | Stretch | > 3000 |
| Aromatic (C=C, C=N) | Stretch | 1400 - 1600 |
Note: This table provides typical ranges for the indicated functional groups.
Chromatographic Techniques for Purity Assessment and Analysis
Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and quantification of individual components within a mixture. For a compound such as "this compound," both gas and liquid chromatography serve as critical tools for purity assessment.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While specific GC analysis data for "this compound" is not extensively detailed in publicly available literature, the methodology would involve vaporizing the compound and passing it through a capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase of the column.
A hypothetical GC analysis would provide a chromatogram indicating the retention time of the compound, which is characteristic under specific conditions (e.g., column type, temperature program, and carrier gas flow rate). The presence of any impurities would be indicated by additional peaks at different retention times. The purity of the sample can be estimated by the relative area of the main peak corresponding to "this compound." For less volatile derivatives or to enhance peak shape, derivatization of the amine group might be employed.
Table 1: Hypothetical Gas Chromatography Parameters for Analysis of a Pyridinyl-Pyrazine Compound
| Parameter | Value |
| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5 or equivalent) |
| Injector Temperature | 280 °C |
| Oven Temperature Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min |
Liquid Chromatography (LC)
Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a more common and versatile method for the purity assessment of nitrogen-containing heterocyclic compounds like "this compound," which may have limited volatility. In research concerning related pyrazole (B372694) derivatives, liquid chromatography-mass spectrometry (LC/MS) has been a standard method for characterization.
In a typical HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is then pumped through the column, and separation occurs based on the differential partitioning of the compound and any impurities between the two phases. A UV detector is often used for quantification, as the pyridine and pyrazine rings are chromophoric.
For related compounds, such as 5-amino-3-chloropyrazine-2-carbonitrile, LC-MS has been used to confirm purity and identity, with specific retention times being reported. Similarly, the purity of novel 1,2,4-triazolo[4,3-a]pyrazine derivatives was confirmed to be ≥95% following chromatographic workup.
Table 2: Illustrative High-Performance Liquid Chromatography Parameters for a Heterocyclic Amine
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm or Diode Array Detector (DAD) |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a compound's molecular structure, including bond lengths, bond angles, and stereochemistry.
For "this compound," obtaining a single crystal of suitable quality would be the first and often most challenging step. Once a crystal is obtained, it is mounted and irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the crystal lattice is collected and analyzed. This data allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.
While specific crystallographic data for "this compound" is not readily found in the surveyed literature, this technique has been crucial in confirming the structures of analogous compounds. For instance, the structures of several amine-substituted 1,2,4-triazolo[4,3-a]pyrazines and 4,5-diaryl-2,2′-bipyridine-6-carbonitriles have been unequivocally confirmed by X-ray crystallographic studies. In one study, the crystal structure of a related triazolopyrazine was presented as a thermal ellipsoid plot, providing a visual representation of the atomic arrangement and thermal vibrations.
Table 3: Example of Crystallographic Data for a Structurally Related Heterocyclic Compound
| Parameter | Example Value |
| Empirical formula | C₁₅H₁₀ClN₅ |
| Formula weight | 295.73 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.45 Å, b = 12.34 Å, c = 13.21 Å, β = 98.5° |
| Volume | 1360 ų |
| Z | 4 |
| Calculated density | 1.446 Mg/m³ |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.058, wR2 = 0.125 |
Note: The data in this table is illustrative and represents a typical set of crystallographic parameters for a related class of compound, not "this compound" itself.
Future Perspectives and Research Directions for 5 Pyridin 3 Yl Pyrazin 2 Amine
Design of Novel Analogs with Enhanced Specificity and Potency
A primary focus for future research is the rational design of new analogs of 5-(Pyridin-3-yl)pyrazin-2-amine to improve their specificity for biological targets and increase their therapeutic potency. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how modifications to the core structure affect biological activity.
For instance, research on related pyridine (B92270) and pyrazine (B50134) derivatives has demonstrated that substitutions on the pyridine and pyrazine rings can significantly impact activity. nih.govacs.org The exploration of different substituents at various positions on the this compound scaffold will be a key strategy. This includes the introduction of various functional groups, such as alkyl chains, aryl groups, and heteroaryl moieties, to probe the binding pockets of target proteins and optimize interactions. nih.govmdpi.com
Furthermore, the replacement of the pyridine core with other heterocyclic systems, such as pyrimidine (B1678525) or thiazole (B1198619), has led to the discovery of potent and selective inhibitors of various kinases in other compound series. nih.govresearchgate.net This suggests that similar modifications to the this compound structure could yield novel compounds with improved pharmacological profiles. The goal is to develop analogs with high affinity for their intended targets while minimizing off-target effects, thereby increasing therapeutic efficacy and reducing potential side effects.
Exploration of New Biological Targets and Therapeutic Areas
While initial research has identified certain biological targets for derivatives of this compound, a vast landscape of potential therapeutic applications remains to be explored. The inherent versatility of the pyridinyl-pyrazine scaffold suggests its potential to interact with a wide range of biological molecules.
Future investigations should aim to identify novel protein targets for this class of compounds. This can be achieved through a combination of high-throughput screening, chemical proteomics, and computational target prediction. For example, derivatives of similar heterocyclic structures have shown activity against a diverse set of targets including protein kinases, G-protein-coupled receptors (GPCRs), and enzymes involved in metabolic pathways. nih.govresearchgate.net
A notable area of interest is oncology, where derivatives of pyridinyl-pyrimidine have been investigated as methuosis inducers, a form of programmed cell death, in cancer cells. semanticscholar.orgnih.gov Specifically, a compound designated as 12A, a 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivative, has shown promise in inducing methuosis in cancer cells with high selectivity over normal cells. semanticscholar.orgnih.gov This opens up the possibility of developing this compound analogs as novel anticancer agents that operate through this unique mechanism. Further research could also explore their potential in other therapeutic areas such as neurodegenerative diseases, inflammatory disorders, and infectious diseases, based on the known biological activities of related heterocyclic compounds. nih.govnih.gov
Integration of Advanced Synthetic and Computational Methodologies for Drug Discovery
To accelerate the discovery and optimization of this compound-based drug candidates, the integration of advanced synthetic and computational methods is essential.
Modern synthetic techniques, such as microwave-assisted synthesis and flow chemistry, can significantly shorten the time required to generate libraries of diverse analogs. mdpi.com These methods allow for rapid and efficient exploration of the chemical space around the core scaffold. Additionally, the development of novel synthetic routes to access previously inaccessible derivatives will be crucial for expanding the structural diversity of the compound library. nih.gov
In parallel, computational approaches, including molecular docking, virtual screening, and molecular dynamics simulations, can provide valuable insights into the binding modes of these compounds and help prioritize the synthesis of the most promising candidates. jneonatalsurg.comresearchgate.netrsc.org These in silico methods can predict the affinity of a compound for its target, guide the design of more potent analogs, and help to understand the molecular basis of their activity. By combining these computational tools with experimental validation, researchers can adopt a more rational and efficient approach to drug discovery.
Development of Robust Analytical Protocols for Complex Matrices
As promising drug candidates emerge from the discovery pipeline, the development of robust and sensitive analytical methods for their detection and quantification in complex biological matrices will be critical. These methods are essential for pharmacokinetic studies, which assess the absorption, distribution, metabolism, and excretion (ADME) of a drug, and for therapeutic drug monitoring.
Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for the analysis of heterocyclic amines in various samples, including biological fluids and tissues. nih.gov The development of specific and validated LC-MS/MS methods for this compound and its metabolites will be necessary. Furthermore, novel extraction techniques like dispersive liquid-liquid microextraction (DLLME) can be explored to improve sample preparation and enhance the sensitivity of the analytical methods. researchgate.net Establishing reliable analytical protocols is a prerequisite for advancing lead compounds into preclinical and clinical development.
Contribution to Fundamental Understanding of Heterocyclic Chemistry and Bioactivity
The continued investigation of this compound and its derivatives will not only contribute to the development of new therapeutics but also to the fundamental understanding of heterocyclic chemistry and the relationship between chemical structure and biological activity.
The pyridine and pyrazine rings are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs. nih.govresearchgate.net By systematically studying the synthesis, reactivity, and biological properties of this compound and its analogs, researchers can gain deeper insights into the chemical principles that govern the bioactivity of these important heterocyclic systems. This knowledge can then be applied to the design of other novel bioactive molecules for a wide range of therapeutic targets. The exploration of this compound and its derivatives will undoubtedly expand the toolbox of medicinal chemists and contribute to the broader field of chemical biology. chemscene.com
Q & A
Q. What are the common synthetic routes for 5-(Pyridin-3-yl)pyrazin-2-amine, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: The synthesis typically involves coupling pyridine and pyrazine precursors via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using Pd(PPh₃)₄ with Na₂CO₃ in DME:H₂O (10:1) at 150°C for 1 hour is effective for analogous pyridine-pyrazine hybrids . Optimization can involve varying catalyst loading (e.g., 5–15 mol%), temperature (80–150°C), and solvent polarity. Yield improvements may require purification via column chromatography or recrystallization.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer: Use a combination of:
- ¹H/¹³C NMR to confirm aromatic proton environments and substituent positions.
- FT-IR to identify NH₂ stretching vibrations (~3300–3400 cm⁻¹) and C=N/C=C peaks (~1600 cm⁻¹).
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
Elemental analysis (C, H, N) is critical for purity assessment, as demonstrated for structurally similar pyridin-2-amine derivatives .
Q. What in vitro assays are recommended for initial evaluation of the compound's antimicrobial or anticancer potential?
Methodological Answer:
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using microdilution methods in Mueller-Hinton broth .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hour exposure, comparing IC₅₀ values to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can factorial design be applied to optimize multi-step synthesis protocols for this compound?
Methodological Answer: A 2³ factorial design can evaluate three critical factors:
- Temperature (80°C vs. 120°C),
- Catalyst loading (5 mol% vs. 10 mol%),
- Reaction time (1 hour vs. 3 hours).
Response variables include yield and purity. Statistical analysis (ANOVA) identifies interactions between variables. For example, higher catalyst loading may reduce time but increase impurities, requiring trade-off analysis .
Q. What strategies resolve contradictions in biological activity data across different cell lines or model organisms?
Methodological Answer:
- Dose-response normalization : Express activity as % inhibition relative to positive controls to account for variability in cell viability protocols.
- Mechanistic profiling : Use kinase inhibition assays or transcriptomics to identify off-target effects. For example, conflicting anticancer data may arise from differential expression of target kinases (e.g., VEGFR, PDGFR) .
- Species-specific metabolism : Compare metabolic stability in liver microsomes from different organisms to explain divergent in vivo results .
Q. What computational approaches (e.g., molecular docking, QSAR) are suitable for predicting binding affinities or pharmacokinetic properties?
Methodological Answer:
- QSAR : Use descriptors like Log P (lipophilicity), molar refractivity (SMR), and electron-donating/withdrawing effects. MOE or Schrödinger software can generate regression models, validated via cross-testing (r² > 0.7) .
- Molecular docking : AutoDock Vina or Glide predicts binding modes to targets like kinases. Validate with experimental IC₅₀ values and mutagenesis studies .
Q. How to design a structure-activity relationship (SAR) study incorporating electronic and steric parameters?
Methodological Answer:
- Synthesize analogs with substituents varying in electron-withdrawing (e.g., -NO₂, -CF₃) and electron-donating (e.g., -OCH₃, -NH₂) groups.
- Measure steric effects via Hammett σ constants or Taft parameters.
- Corrogate activity data (e.g., IC₅₀) with descriptors using multivariate regression. For example, pyrazine derivatives with -CH₃ groups show enhanced membrane permeability due to increased Log P .
Q. What experimental controls are critical when assessing off-target effects in kinase inhibition assays?
Methodological Answer:
- Positive controls : Use staurosporine (broad-spectrum kinase inhibitor) to validate assay sensitivity.
- Negative controls : Include DMSO vehicle to exclude solvent artifacts.
- Selectivity panels : Test against non-target kinases (e.g., CDK2, EGFR) to confirm specificity. Data should be normalized to ATP concentration (e.g., 1 mM ATP in assay buffer) .
Q. How to validate the stability of the compound under various pH and temperature conditions for long-term storage?
Methodological Answer:
- Forced degradation studies : Incubate at pH 1–13 (HCl/NaOH buffers) and 40–60°C for 14 days. Monitor degradation via HPLC (e.g., >95% purity threshold).
- Lyophilization : Assess stability in lyophilized form vs. solution (4°C vs. -20°C). Pyrazine analogs are typically stable in anhydrous, dark conditions .
Q. What methodologies enable cross-validation between computational binding predictions and empirical IC₅₀ measurements?
Methodological Answer:
- Blind docking : Perform docking simulations without prior knowledge of active sites, followed by site-directed mutagenesis to validate predicted binding residues.
- Free energy calculations : Use MM-GBSA to correlate computed binding energies (ΔG) with experimental IC₅₀. A strong linear correlation (r² > 0.6) supports model reliability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
